molecular formula C16H15ClN4O5S B2947079 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1251553-00-0

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No.: B2947079
CAS No.: 1251553-00-0
M. Wt: 410.83
InChI Key: HVBQADCANXQOBF-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a chlorine atom at position 5 and a thioether-linked 2-amino-2-oxoethyl group at position 3.

Properties

IUPAC Name

2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O5S/c17-15-12(27-7-13(18)22)5-20-21(16(15)24)6-14(23)19-4-9-1-2-10-11(3-9)26-8-25-10/h1-3,5H,4,6-8H2,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBQADCANXQOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structural features, including a pyridazine core and a benzo[d][1,3]dioxole moiety, suggest promising biological activities.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Pyridazine Derivative : The presence of a chloro group and thioether linkage enhances its reactivity and biological potential.
  • Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties, this component contributes to the compound's overall activity.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer activity . Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Dysregulation of CDKs is often associated with cancer progression.

A comparative analysis of related compounds shows that those with similar structural motifs have demonstrated:

  • Inhibition of cancer cell proliferation : Studies have shown that derivatives with benzothiazole structures exhibit potent activity against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) .
  • Induction of apoptosis : The compound may promote programmed cell death in malignant cells, further supporting its anticancer potential .

Mechanistic Insights

Research using molecular docking and enzyme inhibition assays suggests that the compound interacts with specific biological targets involved in cancer cell proliferation. For instance:

  • Inhibition of AKT and ERK pathways : These signaling pathways are critical for cell survival and proliferation. Inhibition of these pathways has been linked to reduced tumor growth .

Case Studies

A recent study focused on a related compound, B7 , which demonstrated significant anticancer effects at concentrations as low as 1 µM. The findings included:

  • Cell Cycle Arrest : B7 induced G1 phase arrest in cancer cells.
  • Cytokine Modulation : It decreased levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory role alongside its anticancer activity .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the complex molecular framework while allowing for modifications that can enhance biological activity. Key steps include:

  • Formation of the thioether linkage.
  • Introduction of the chloro group on the pyridazine ring.
  • Functionalization of the benzo[d][1,3]dioxole moiety to optimize pharmacological properties.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation ,
Apoptosis InductionPromotes programmed cell death
Cell Cycle ArrestInduces G1 phase arrest
Cytokine ModulationDecreases IL-6 and TNF-α levels

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues and Functional Groups

The compound shares key functional groups with several classes of bioactive molecules:

Compound Class Key Features Biological Relevance References
Pyridazinone derivatives 6-oxopyridazinone core, halogen substituents (e.g., Cl) Enzyme inhibition, cardiovascular activity
1,2,3-Dithiazoles Chloro-dithiazolylidene groups, cyanomethyl disulfides Antimicrobial, antitumor activity
Benzamide derivatives N-phenyl benzamide, dioxothiazolidine substituents Anti-inflammatory, kinase inhibition
Benzodioxol-containing Benzodioxolmethyl groups (e.g., in acetamide side chains) CNS-targeted therapies, MAO inhibition

Stability and Pharmacokinetics

  • The benzodioxol group may enhance metabolic stability compared to simpler aryl groups, as seen in CNS-active drugs. However, the pyridazinone ring’s susceptibility to hydrolysis (common in similar heterocycles) could limit bioavailability .

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